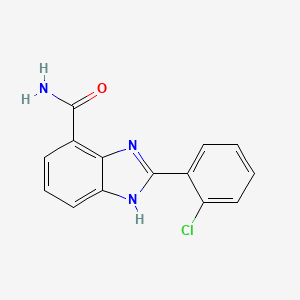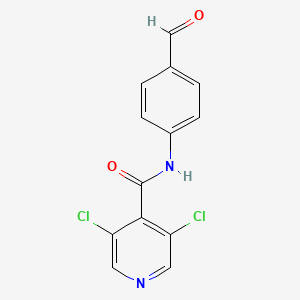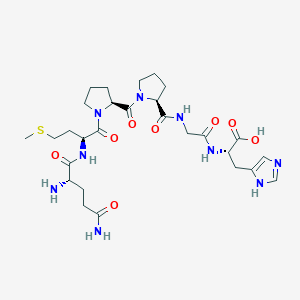![molecular formula C20H22N2S B14255482 4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine CAS No. 365428-69-9](/img/structure/B14255482.png)
4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring, and substituted with butyl and methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The compound’s thiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine: can be compared with other thiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl and methylphenyl groups with the thiazole and pyridine rings makes it a versatile compound for various applications.
Propiedades
Número CAS |
365428-69-9 |
|---|---|
Fórmula molecular |
C20H22N2S |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
2-butyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C20H22N2S/c1-4-5-9-18-22-19(16-8-6-7-14(2)12-16)20(23-18)17-10-11-21-15(3)13-17/h6-8,10-13H,4-5,9H2,1-3H3 |
Clave InChI |
OZYSRLIBZUBJHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=C(S1)C2=CC(=NC=C2)C)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
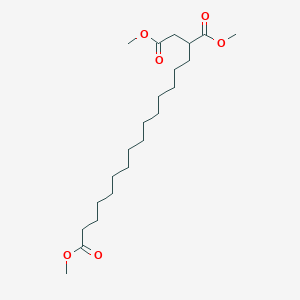
![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)
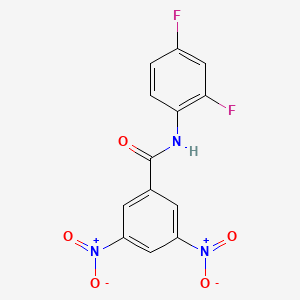
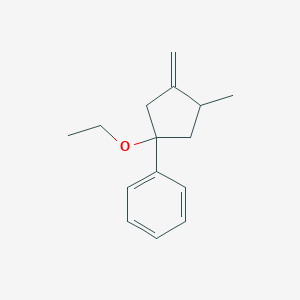



![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
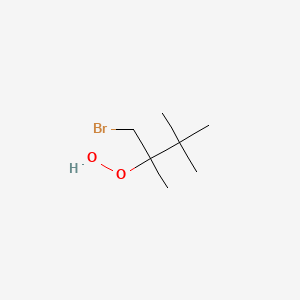
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
